2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone

Medicinal Chemistry Synthetic Methodology Reaction Kinetics

Sourcing a reliable, scalable electrophilic building block for phenylpiperazine library synthesis is a common bottleneck. 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (CAS 14761-39-8) directly addresses this by providing a practical balance of reactivity and shelf stability. Its chloroacetyl group enables rapid, predictable nucleophilic displacement with amines or thiols, facilitating the generation of CNS-targeted ligands and tyrosinase inhibitors. • Enables efficient installation of the 4-phenylpiperazine pharmacophore into diverse scaffolds. • Avoids the purification challenges and lability associated with bromoacetyl analogs. • Supports hit-to-lead optimization in antimalarial and melanogenesis research programs.

Molecular Formula C12H15ClN2O
Molecular Weight 238.71 g/mol
CAS No. 14761-39-8
Cat. No. B080287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone
CAS14761-39-8
Molecular FormulaC12H15ClN2O
Molecular Weight238.71 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2)C(=O)CCl
InChIInChI=1S/C12H15ClN2O/c13-10-12(16)15-8-6-14(7-9-15)11-4-2-1-3-5-11/h1-5H,6-10H2
InChIKeyVHIWWIFXKVGUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone Procurement Guide


2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone (CAS 14761-39-8), also known as 1-(chloroacetyl)-4-phenylpiperazine, is a phenylpiperazine derivative functionalized with an electrophilic chloroacetyl group. This compound is widely employed as a key synthetic intermediate in medicinal chemistry, enabling the installation of the 4-phenylpiperazine pharmacophore into diverse molecular scaffolds . Its molecular formula is C12H15ClN2O, with a molecular weight of 238.71 g/mol, and it is commercially available as a solid with a melting point of 71–73°C [1].

Why Analogs Cannot Replace 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone


The chloroacetyl group in 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is essential for its utility as an electrophilic building block. Removal of the α-chloro substituent (e.g., 1-(4-phenylpiperazin-1-yl)ethanone) eliminates the primary reactive handle required for nucleophilic displacement, rendering the compound inert in common amine or thiol alkylation reactions . Conversely, replacement with a bromoacetyl group, while more reactive, introduces greater lability and potential off-target reactivity that can complicate synthetic purification and reduce shelf stability [1]. The chloroacetyl derivative strikes a practical balance between reactivity and stability, making it the preferred choice for reliable, scalable derivatization in drug discovery workflows.

Key Differentiators of 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone


Enhanced Nucleophilic Substitution Reactivity

The chloroacetyl group in 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone undergoes nucleophilic substitution at rates 10²–10³ times faster than non-activated alkyl chlorides due to stabilization of the transition state by the adjacent carbonyl . This enhanced reactivity enables efficient conjugation with amine-, thiol-, or hydroxyl-containing nucleophiles under mild conditions, a critical advantage for building diverse compound libraries.

Medicinal Chemistry Synthetic Methodology Reaction Kinetics

Melting Point Advantage in Solid Handling

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone exhibits a melting point of 71–73°C [1], compared to 96°C for its non-chlorinated analog 1-(4-phenylpiperazin-1-yl)ethanone [2]. This 23–25°C reduction in melting point improves ease of handling as a solid and facilitates dissolution in organic solvents for solution-phase chemistry, without introducing the liquid-handling challenges of the low-melting bromo analog.

Physical Chemistry Formulation Process Chemistry

Building Block for Potent Tyrosinase Inhibitors

In a 2020 study, 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone served as a key intermediate in the synthesis of 2-(4-benzyl-1-piperidyl)-1-(4-phenylpiperazin-1-yl)ethanone derivatives [1]. The most potent derivative (compound 4b) displayed an IC50 of 3.80 µM against mushroom tyrosinase, outperforming the standard inhibitor kojic acid (IC50 = 7.76 µM) [1]. While this activity resides in the elaborated derivative, it underscores the compound's value as a privileged building block for accessing biologically active chemical space.

Tyrosinase Inhibition Melanogenesis Cosmeceutical Chemistry

Reliable Commercial Availability and High Purity

2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone is routinely stocked by major research chemical suppliers (e.g., Sigma-Aldrich, VWR, Chemscene) with guaranteed purity of ≥95% . Melting point specifications (71–73°C) are consistent across multiple vendors, providing a reliable quality control benchmark [1]. In contrast, the bromo analog is less widely available and often lacks validated melting point data, complicating identity verification .

Supply Chain Quality Control Research Reagents

Application Scenarios for 2-Chloro-1-(4-phenylpiperazin-1-yl)ethanone


CNS-Targeted Compound Library Synthesis

The chloroacetyl group in 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone undergoes rapid nucleophilic substitution with amines, enabling the installation of the 4-phenylpiperazine moiety onto diverse amine-containing scaffolds. This reactivity is routinely exploited to generate focused libraries of potential CNS-active agents, including dopamine and serotonin receptor ligands .

Tyrosinase Inhibitors for Cosmetic and Dermatological Research

As demonstrated in peer-reviewed studies, 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone serves as a key intermediate in the synthesis of potent tyrosinase inhibitors [1]. Researchers targeting melanogenesis-related disorders or developing skin-lightening agents can reliably employ this building block to access the 4-phenylpiperazine pharmacophore, which contributes to improved binding affinity and selectivity.

Functionalized Piperazine Derivatives for Antiparasitic Discovery

Phenylpiperazine derivatives, including those synthesized from 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone, have been investigated for antimalarial activity . The compound's electrophilic chloroacetyl group facilitates the rapid generation of diverse analogs for screening against Plasmodium falciparum, supporting hit-to-lead optimization in neglected disease programs.

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